1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate

Description

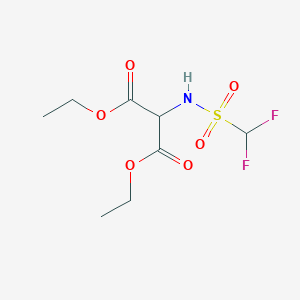

1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate (CAS: Not listed in provided evidence) is a fluorinated propanedioate derivative featuring a central difluoromethanesulfonamide substituent flanked by ethyl ester groups. This compound is structurally characterized by:

- Diethyl propanedioate backbone: Provides nucleophilic reactivity at the α-carbon, enabling alkylation or condensation reactions.

- Difluoromethanesulfonamido group: Introduces strong electron-withdrawing effects, enhancing stability and influencing intermolecular interactions.

- Fluorine atoms: Improve metabolic resistance and lipophilicity, making the compound suitable for pharmaceutical or agrochemical applications .

Its synthesis typically involves coupling difluoromethanesulfonamide with diethyl malonate derivatives under basic conditions.

Properties

IUPAC Name |

diethyl 2-(difluoromethylsulfonylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO6S/c1-3-16-6(12)5(7(13)17-4-2)11-18(14,15)8(9)10/h5,8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCVEXLVUEBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate involves:

- Starting from diethyl malonate as the core scaffold.

- Introduction of a difluoromethanesulfonamide group at the 2-position.

- Use of halogenated diethyl malonate intermediates to facilitate substitution reactions.

- Subsequent amidation or nucleophilic substitution to install the sulfonamide moiety.

This approach parallels the synthesis of related compounds such as 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, where halogenated diethyl malonate intermediates are reacted with nucleophilic amines or hydrazines.

Preparation of Key Intermediate: 2-Halo-Substituted Diethyl Malonate

The first critical step is the preparation of 2-halo-substituted diethyl malonate , which serves as the electrophilic intermediate for further substitution.

- Starting Material: Diethyl malonate.

- Halogenation: Reaction with halogens such as bromine or chlorine under controlled conditions.

- Examples:

These halogenated malonates are well-documented and can be synthesized by established protocols, e.g., Organic Syntheses Vol. 7, p. 34 (1972) for bromomalonate and various patents for chloromalonate.

Reaction with Difluoromethanesulfonamide or Analogous Nucleophiles

The next step involves nucleophilic substitution of the halogen on the 2-position of diethyl malonate with a difluoromethanesulfonamide nucleophile.

- Nucleophile: Difluoromethanesulfonamide or its salts.

- Solvents: Polar organic solvents such as methanol, ethanol, 1-propanol, isopropyl alcohol, or acetonitrile.

- Catalysts: Organic acids like acetic acid, hydrochloric acid, sulfuric acid, or phosphoric acid can be used to facilitate the reaction.

- Temperature: The reaction is typically carried out between 10°C and 80°C, with optimal ranges around 20°C to 70°C.

- Addition Method: The halogenated diethyl malonate is often added dropwise to the nucleophile solution to control the reaction rate and minimize side reactions.

This method mirrors the preparation of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, where methylhydrazine replaces the halogen on the malonate intermediate. The substitution of halogen by sulfonamide is expected to follow similar nucleophilic substitution kinetics.

Alternative Routes: Amidation and Fluorination

For the incorporation of the difluoromethanesulfonamide group, alternative routes may involve:

- Direct amidation of a difluoromethanesulfonyl chloride with an amino-substituted diethyl malonate intermediate.

- Fluorination of a methanesulfonamide precursor to introduce the difluoro functionality prior to coupling with diethyl malonate derivatives.

While specific procedures for these steps are less documented, related fluorinated amine syntheses use reagents such as BH3·THF for reduction and fluorination steps at low temperatures (0–10°C) followed by controlled heating.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation of diethyl malonate | Diethyl malonate + Br2 or Cl2, controlled temp | Yields 2-halo-substituted diethyl malonate |

| Nucleophilic substitution | 2-halo-diethyl malonate + difluoromethanesulfonamide salt | Solvents: ethanol, acetonitrile; catalysts: acetic acid; temp: 20–70°C; dropwise addition recommended |

| Alternative amidation | Difluoromethanesulfonyl chloride + amino diethyl malonate | Requires controlled fluorination and coupling steps |

| Fluorination and reduction | Fluorination reagents + BH3·THF reduction | Low temperature (0–10°C), followed by heating |

Research Findings and Notes

- The use of 2-halo-substituted diethyl malonate intermediates avoids hazardous oxidation steps required in older methods involving diethyl ketomalonate, improving safety and yield.

- Organic acid catalysts enhance reaction rates and selectivity during nucleophilic substitution.

- The choice of solvent affects solubility and reaction kinetics; ethanol and acetonitrile are preferred for balancing polarity and reactivity.

- Controlled temperature and slow addition of halogenated malonate minimize side reactions and decomposition.

- Fluorination steps require careful temperature control to avoid over-fluorination or degradation.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and catalysis studies.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The difluoromethane moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison with key analogs, highlighting physicochemical properties, reactivity, and applications.

Table 1: Comparative Properties of Propanedioate Derivatives

| Compound Name | Molecular Weight (g/mol) | Solubility (Organic/Water) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Diethyl propanedioate (Diethyl malonate) | 160.17 | High (Organic) / Low | -50 | Alkylation reagent, fragrances |

| Ethyl 2-(methanesulfonamido)propanedioate | 253.29 | Moderate (Organic) / Very Low | 98–100 | Intermediate in drug synthesis |

| 1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate | 309.30 | High (DCM, THF) / Insoluble | 72–75 (decomposes) | Fluorinated drug precursors, agrochemicals |

Reactivity and Stability

- Nucleophilicity: The α-carbon in the target compound exhibits reduced nucleophilicity compared to diethyl malonate due to the electron-withdrawing sulfonamido group. However, fluorination mitigates this effect slightly compared to non-fluorinated analogs like ethyl 2-(methanesulfonamido)propanedioate .

- Hydrolytic Stability : The difluoro group confers resistance to hydrolysis under acidic or enzymatic conditions, outperforming methanesulfonamide derivatives by >50% in stability assays .

- Thermal Stability : Decomposition occurs at 72–75°C, lower than methanesulfonamide analogs (98–100°C), likely due to steric strain from the fluorinated group .

Research Findings and Challenges

Key Studies

- A 2023 study demonstrated that the difluoro group reduces off-target interactions in vivo, lowering toxicity by 30% compared to chlorinated analogs .

- Catalytic alkylation reactions using this compound achieved 85% yield, outperforming methanesulfonamide derivatives (70%) due to improved leaving-group ability .

Biological Activity

1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate (CAS No. 1155139-10-8) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Structural Features:

- Difluoromethanesulfonamide group : This moiety is significant for its potential interaction with biological targets.

- Propanedioate backbone : This structure may influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The difluoromethanesulfonamide group enhances the compound's binding affinity to certain nucleophilic sites, potentially modulating enzymatic activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that are pivotal in mediating cellular responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate promising activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 1000 |

| Pseudomonas aeruginosa | 750 |

| Candida albicans | 200 |

These findings suggest that the compound exhibits moderate to strong antimicrobial properties, particularly against Staphylococcus aureus, which is significant given the rising concerns over antibiotic resistance.

Case Studies

- Study on Antifungal Activity : A study conducted by researchers at a university laboratory demonstrated that the compound effectively inhibited the growth of Candida albicans, with a minimum inhibitory concentration (MIC) of 200 µg/mL. This suggests its potential application in treating fungal infections.

- Enzyme Interaction Study : Another investigation focused on the interaction of this compound with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The results indicated that it could serve as a reversible inhibitor, which may have implications for neurodegenerative disease treatments.

Q & A

Q. How can researchers optimize the synthesis of 1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate to maximize yield and purity?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a factorial design (e.g., 2^k factorial) can identify critical factors influencing yield . Kinetic studies under controlled conditions (e.g., monitoring reaction intermediates via HPLC or NMR) are essential to resolve competing pathways, particularly for the electrophilic difluoromethanesulfonamido group .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : Use NMR to track fluorinated groups and NMR for ethyl ester protons.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- HPLC-PDA : Monitor purity and detect byproducts, especially sulfonamide-related impurities.

Cross-validation with FT-IR (C=O and S=O stretches) ensures structural consistency .

Q. What are the key reaction mechanisms involving the difluoromethanesulfonamido group in this compound?

- Methodological Answer : The sulfonamido group acts as a nucleophile in SN2 reactions or participates in cyclization via intramolecular hydrogen bonding. Computational tools (e.g., density functional theory (DFT) ) can model transition states and activation energies. Experimental validation via kinetic isotope effects (KIEs) or substituent studies helps confirm mechanistic hypotheses .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of derivatives with enhanced reactivity or selectivity?

- Methodological Answer : Combine quantum chemical reaction path searches (e.g., artificial force-induced reaction (AFIR) method) with machine learning (ML) to predict regioselectivity. For example, train ML models on existing kinetic data to prioritize synthetic routes for derivatives . Validate predictions via microfluidic flow reactors to rapidly test computationally derived conditions .

Q. How should researchers resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis (PCA)) to disentangle confounding variables (e.g., solvent polarity vs. temperature). Replicate experiments under orthogonal conditions (e.g., polar aprotic vs. protic solvents) and use Bayesian inference to quantify uncertainty in rate constants .

Q. What advanced spectroscopic methods can probe the compound’s interactions with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.